N,N-dibutylpyridin-2-amine

Physicochemical Properties Lipophilicity Drug Design

N,N-Dibutylpyridin-2-amine (CAS 50616-08-5) is a substituted pyridine derivative with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol. It is characterized by a tertiary amine group at the ortho (C2) position of the pyridine ring, bearing two n-butyl chains.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
CAS No. 50616-08-5
Cat. No. B14124036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutylpyridin-2-amine
CAS50616-08-5
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC=CC=N1
InChIInChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14-13/h7-10H,3-6,11-12H2,1-2H3
InChIKeyUYXAKLRISOVNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutylpyridin-2-amine (CAS 50616-08-5): Procurement Data and Chemical Profile


N,N-Dibutylpyridin-2-amine (CAS 50616-08-5) is a substituted pyridine derivative with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . It is characterized by a tertiary amine group at the ortho (C2) position of the pyridine ring, bearing two n-butyl chains . This compound functions primarily as a versatile building block in organic synthesis and as a specialized ligand in coordination chemistry, particularly for transition metal catalysis . Its physical state is typically a liquid, and its calculated octanol-water partition coefficient (XLogP) is 3.8, indicating significant lipophilicity [1].

Why N,N-Dibutylpyridin-2-amine Cannot Be Interchanged with Its Positional Isomer or Shorter-Chain Analogs


Substituting N,N-dibutylpyridin-2-amine with its close analogs, such as the 4-positional isomer (N,N-dibutylpyridin-4-amine) or shorter N-alkyl chain variants (e.g., dimethyl, diethyl), is not scientifically valid. The position of the amine group on the pyridine ring fundamentally alters its coordination chemistry; the 2-isomer offers distinct N,N-chelation potential with metal centers compared to the 4-isomer . Furthermore, the length of the N-alkyl chains directly impacts key physicochemical properties. A quantitative model demonstrates that increasing alkyl chain length from methyl to butyl systematically modulates inductive effects, lipophilicity, and steric bulk, which in turn influences reaction kinetics, catalyst solubility, and ligand binding affinities . Using a generic or structurally similar compound introduces uncontrolled variables that compromise experimental reproducibility and catalytic performance.

N,N-Dibutylpyridin-2-amine: Quantitative Differentiation Against Analogs and Alternatives


Comparative Lipophilicity and Physicochemical Profile: N,N-Dibutyl vs. N,N-Dimethyl and N,N-Diethyl Analogs

The N,N-dibutyl substitution confers significantly higher lipophilicity compared to shorter-chain analogs. The calculated octanol-water partition coefficient (XLogP) for N,N-dibutylpyridin-2-amine is 3.8 [1]. In contrast, the XLogP for the N,N-dimethyl analog is 1.7 and for the N,N-diethyl analog is 2.5 [2]. This property is crucial for applications requiring enhanced solubility in non-polar solvents or improved membrane permeability.

Physicochemical Properties Lipophilicity Drug Design Catalyst Solubility

Steric and Electronic Modulation: Alkyl Chain Length Effects on Catalytic Properties

A systematic study on 4-(dialkylamino)pyridines, which are direct structural relatives, demonstrated a quantitative relationship between alkyl chain length and reaction kinetics . While the study focused on the 4-isomer, the principle of alkyl chain length modulating electronic and steric properties is a class-level inference applicable to the 2-isomer. The dibutylamino group provides a distinct balance of steric bulk and inductive electron donation compared to dimethylamino, diethylamino, and dipropylamino groups. This modulation can directly influence the stability and reactivity of acylpyridinium intermediates in nucleophilic catalysis .

Organocatalysis Nucleophilic Catalyst Structure-Activity Relationship Ligand Design

Synthetic Accessibility: A Direct Route via Room-Temperature Buchwald-Hartwig Coupling

N,N-dibutylpyridin-2-amine can be directly synthesized with high efficiency via a room-temperature Buchwald-Hartwig amination. A reported method using a second-generation [(NHC)Pd(R-allyl)Cl] complex catalyzes the coupling of 2-chloropyridine with dibutylamine at room temperature, yielding the target compound [1]. This specific reaction demonstrates the compound's accessibility through modern, mild cross-coupling techniques.

Cross-Coupling Buchwald-Hartwig Amination Synthetic Methodology Heterocyclic Chemistry

Coordination Chemistry Differentiation: Unique N,N-Chelation vs. 4-Isomer's Monodentate Preference

The ortho-substitution pattern (2-position) of N,N-dibutylpyridin-2-amine is critical for its ability to act as a bidentate N,N-chelating ligand. The proximity of the pyridine nitrogen and the tertiary amine nitrogen allows for the formation of stable five-membered chelate rings with transition metals . This is a fundamental structural differentiation from its 4-isomer, N,N-dibutylpyridin-4-amine, which cannot form a similar chelate and typically coordinates in a monodentate fashion solely through the pyridine nitrogen .

Coordination Chemistry Ligand Design Transition Metal Catalysis N,N-Chelate

Validated Application Scenarios for N,N-Dibutylpyridin-2-amine in Research and Industrial Chemistry


Development of Lipophilic Ligands for Non-Polar Media

The high calculated lipophilicity (XLogP = 3.8) of N,N-dibutylpyridin-2-amine makes it a prime candidate for designing transition metal catalysts intended for use in non-polar organic solvents or biphasic systems [1]. This property, quantitatively superior to its dimethyl and diethyl analogs, can enhance catalyst solubility and recovery, a key advantage in industrial process chemistry.

Building Block for Fine-Tuning Catalytic Activity in Nucleophilic Organocatalysis

As established by the class-level inference on 4-(dialkylamino)pyridines, the specific steric and electronic properties of the N,N-dibutyl group provide a discrete point for modulating catalyst performance [1]. Researchers can systematically investigate the impact of increased steric bulk on reaction selectivity and turnover frequency compared to the benchmark DMAP catalyst .

Synthesis of Chelating Ligands for Homogeneous Catalysis

The unique ortho-substitution of the pyridine ring enables N,N-dibutylpyridin-2-amine to function as a bidentate chelating ligand, a feature its 4-isomer lacks [1]. This makes it a valuable precursor for synthesizing well-defined transition metal complexes where a specific N,N-coordination environment is essential for catalytic activity or for modeling metalloenzyme active sites .

Reliable Intermediate for Streamlined Synthesis via Mild Cross-Coupling

The confirmed synthesis of N,N-dibutylpyridin-2-amine via room-temperature Buchwald-Hartwig coupling validates its use as a reliable, high-yield intermediate in more complex synthetic sequences [1]. This ensures that multi-step research programs can reliably access this building block without the need for harsh or poorly reproducible synthetic steps, de-risking the procurement process.

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